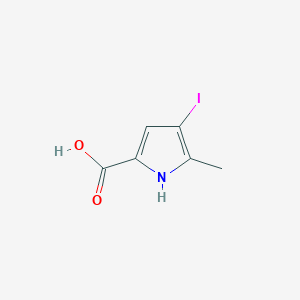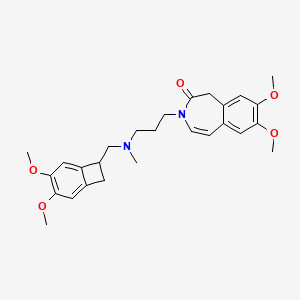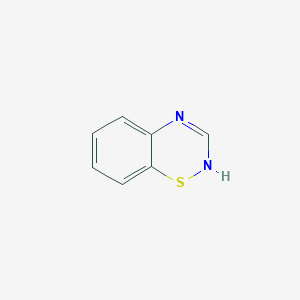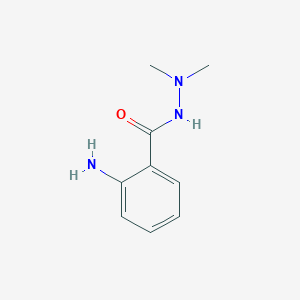
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Overview
Description
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyano group, a bromophenyl group, and two methyl groups attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-bromobenzaldehyde with 4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and bromophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyano group, which may affect its reactivity and biological activity.
6-Cyano-2-phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the cyano and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17BrN2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C18H17BrN2/c1-18(2)10-17(13-5-3-4-6-15(13)19)21-16-8-7-12(11-20)9-14(16)18/h3-9,17,21H,10H2,1-2H3 |
InChI Key |
BDUXCPJFSPQVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=C1C=C(C=C2)C#N)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)

![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)



